molecular formula C10H7BrN2O2 B13938077 1-(4-Bromo-2-nitrophenyl)pyrrole

1-(4-Bromo-2-nitrophenyl)pyrrole

Katalognummer: B13938077
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: CRVCVZKEHMLGRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-nitrophenyl)pyrrole is a heterocyclic aromatic compound that features a pyrrole ring substituted with a 4-bromo-2-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)pyrrole typically involves the bromination of 1-(4-nitrophenyl)-2-formylpyrrole. The reaction is carried out using bromine in chloroform without a catalyst, yielding 5-bromo and 4,5-dibromo derivatives. In the presence of excess aluminum chloride, 4-bromo-1-(4-nitrophenyl)-2-formylpyrrole is formed .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of brominating agents and appropriate solvents under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Bromination: Bromine in chloroform.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: Various substituted pyrroles.

    Reduction: 1-(4-Bromo-2-aminophenyl)pyrrole.

    Oxidation: Oxidized derivatives of the pyrrole ring.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-nitrophenyl)pyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)pyrrole is primarily based on its ability to undergo various chemical reactions. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in substitution, reduction, and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical research.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Bromo-2-nitrophenyl)pyrrole is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.

Eigenschaften

Molekularformel

C10H7BrN2O2

Molekulargewicht

267.08 g/mol

IUPAC-Name

1-(4-bromo-2-nitrophenyl)pyrrole

InChI

InChI=1S/C10H7BrN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H

InChI-Schlüssel

CRVCVZKEHMLGRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.